molecular formula C21H22N6O4 B15094407 5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine

5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine

Cat. No.: B15094407
M. Wt: 422.4 g/mol
InChI Key: QAPIUSQGRWFEHC-UHFFFAOYSA-N
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Description

5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine is a chemically modified nucleoside derivative designed for enhanced stability and targeted biochemical interactions. The compound features:

  • 2',3'-O-isopropylidene protection: This cyclic acetal group locks the ribose ring into a rigid conformation, preventing unwanted hydrolysis of the 2'- and 3'-hydroxyl groups and directing reactivity to the 5'-position .
  • 5'-O-(4-Cyanobenzyl) modification: The 4-cyanobenzyl group introduces aromatic and electron-withdrawing properties, which can influence binding affinity to receptors or enzymes and modulate solubility .

Properties

IUPAC Name

4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIUSQGRWFEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the cyanobenzyl group. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Scientific Research Applications

5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiviral and anticancer activities.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical tools

Mechanism of Action

The mechanism of action of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine by binding to its receptors, thereby influencing various signaling pathways. Additionally, the cyanobenzyl group may interact with specific enzymes or proteins, modulating their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine with key analogs:

Compound 5'-Modification Key Features Biological Activity Reference
This compound 4-Cyanobenzyl ether Enhanced stability (isopropylidene protection); potential receptor affinity due to aromatic/cyano groups. Hypothesized: Antagonist/inhibitor roles in adenosine receptor signaling (based on SAR trends).
5'-O-Tosyl-2',3'-O-isopropylidene adenosine Tosyl (p-toluenesulfonyl) Reactive leaving group for nucleophilic substitution; precursor for further derivatization. Primarily used as an intermediate in synthesis (e.g., azide installation).
5'-Azido-5'-deoxy-8-bromoadenosine Azide and 8-bromo substituents Enables click chemistry (e.g., 1,3-dipolar cycloaddition); bromine enhances electrophilic reactivity. Tool compound for probing Ca²⁺ signaling pathways (e.g., cyclic ADP-ribose analogs).
5'-Tetrachlorophthalimido derivatives Tetrachlorophthalimide Electron-deficient aromatic group; improves antibacterial activity. Active against Neisseria meningitidis (MIC values not specified).
N(6)-Dimethyl-2',3'-O-isopropylidene adenosine N(6)-dimethyladenine Altered base-pairing and hydrogen bonding; intramolecular H-bond with 5'-OH. Studied for conformational effects on ribose puckering and receptor binding.

Key Research Findings and Implications

  • Conformational Rigidity : The isopropylidene group enforces a C3'-endo ribose conformation, mimicking the transition state of phosphoryl transfer reactions and enhancing binding to enzymes like kinases .
  • Click Chemistry Utility : 5'-azido derivatives enable modular synthesis of fluorescent or bioactive probes for studying nucleotide-dependent pathways .

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